molecular formula C14H22N2O3 B3427661 Atenolol CAS No. 60966-51-0

Atenolol

Cat. No. B3427661
CAS RN: 60966-51-0
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-UHFFFAOYSA-N
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Description

Atenolol is a commonly used beta-blocker medication that is primarily used to treat high blood pressure, chest pain, and heart failure. It is also used to prevent heart attacks and strokes in people with a history of these conditions. The chemical name of Atenolol is (RS)-2-(4-{[2-(Hydroxy-3-isopropylamino)propyl]oxy}phenyl)acetamide.

Mechanism Of Action

Atenolol acts as a selective beta-1 adrenergic receptor blocker. It works by blocking the effects of adrenaline and noradrenaline on the heart, reducing the heart rate and the force of contraction. This leads to a decrease in blood pressure and a reduction in the workload of the heart. Atenolol also reduces the secretion of renin, an enzyme that plays a role in regulating blood pressure.

Biochemical And Physiological Effects

Atenolol has several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate, the force of contraction, and the oxygen demand of the heart. It also reduces the secretion of renin, which leads to a decrease in blood pressure. Atenolol can also cause vasodilation, which increases blood flow to the heart and other organs.

Advantages And Limitations For Lab Experiments

Atenolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the cardiovascular system. Atenolol is also relatively safe and well-tolerated in humans, making it a good candidate for clinical trials. However, Atenolol has some limitations for lab experiments. It is not effective in all patients with hypertension or heart failure, and it can cause side effects such as fatigue, dizziness, and depression.

Future Directions

There are several future directions for research on Atenolol. One area of interest is the development of new beta-blockers with improved efficacy and safety profiles. Another area of interest is the use of Atenolol in combination with other drugs for the treatment of hypertension and heart failure. Additionally, there is a need for more research on the long-term effects of Atenolol on cardiovascular outcomes.

Scientific Research Applications

Atenolol is widely used in scientific research to study the effects of beta-blockers on the cardiovascular system. It is often used in animal studies to investigate the mechanisms of hypertension, heart failure, and other cardiovascular diseases. Atenolol is also used in clinical trials to evaluate the efficacy and safety of new drugs for the treatment of cardiovascular diseases.

properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022628
Record name Atenolol
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Molecular Weight

266.34 g/mol
Source PubChem
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Physical Description

Solid
Record name Atenolol
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Solubility

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C
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Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Atenolol is a cardioselective beta-blocker, called such because it selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors. Selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue. Some binding to β2 and possibly β3 receptors can still occur at therapeutic dosages but the effects mediated by antagonizing these are significantly reduced from those of non-selective agents. β1 and β2 receptors are Gs coupled therefore antagonism of their activation reduces activity of adenylyl cyclase and its downstream signalling via cyclic adenosime monophosphate and protein kinase A (PKA). In cardiomyocytes PKA is thought to mediate activation of L-type calcium channels and ryanodine receptors through their phosphorylation. L-type calcium channels can then provide an initial rise in intracellular calcium and trigger the ryanodine receptors to release calcium stored in the sarcoplasmic reticulum (SR) and increased contractility. PKA also plays a role in the cessation of contraction by phosphorylating phospholamban which in turn increases the affinity of SR Ca2+ ATPase to increase reuptake of calcium into the SR. It also phophorylates troponin I to reduce affinity of the protein for calcium. Both of these events lead to a reduction in contraction which, when coupled with the initial increase in contraction, allows for faster cycling and consequently higher heart rate with increased contractility. L-type calcium channels are also a major contributor to cardiac depolarization and their activation can increase frequency of action potentials and possibly the incidence of ectopic potentials. Similar inihibitory events occur in the bronchial smooth muscle to mediate relaxation including phosphorylation of myosin light-chain kinase, reducing its affinity for calcium. PKA also inhibits the excitatory Gq coupled pathway by phosphorylating the inositol trisphosphate receptor and phospholipase C resulting in inhibition of intracellular calcium release. Antagonism of this activity by beta-blocker agents like atenolol can thus cause increased bronchoconstriction., By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure., Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system., The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.
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Product Name

Atenolol

Color/Form

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals

CAS RN

29122-68-7
Record name Atenolol
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Melting Point

158-160, 146 - 148 °C, 147 °C
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Record name Atenolol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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